2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(benzylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14-12-8-4-5-9-13(12)17-15(18-14)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUPLLVQVMFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzylamine with benzylamine under specific conditions. One common method involves the use of molecular iodine as a catalyst, which facilitates the reaction under transition-metal-free, additive-free, and solvent-free conditions. The use of oxygen as a green oxidant makes this method economical and environmentally friendly .
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Neuroprotective Effects
Research indicates that derivatives of tetrahydroquinazolinone compounds exhibit neuroprotective properties. These compounds have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds similar to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients .
1.2 Antidepressant Activity
The compound's structure suggests it may serve as a multi-target-directed ligand (MTDL) for treating depression associated with neurodegenerative disorders. In vitro studies have demonstrated that related compounds can significantly reduce immobility time in forced swim tests, indicating potential antidepressant effects .
1.3 Enzyme Inhibition
The inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes is crucial for developing new treatments for depression and cognitive disorders. Compounds derived from the tetrahydroquinazolinone framework have been tested for their inhibitory potency against these enzymes. Some derivatives showed significant activity, suggesting that 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one could be a candidate for further development in this area .
Synthesis and Characterization
The synthesis of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves several steps that typically include the condensation of appropriate precursors followed by cyclization reactions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies have explored the biological activities of tetrahydroquinazolinone derivatives:
- Study on AChE Inhibition : A study highlighted the synthesis of various benzothiazole–isoquinoline derivatives with significant AChE inhibitory activity. Among these compounds, some demonstrated IC50 values comparable to established drugs used in treating Alzheimer's disease .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of compounds structurally related to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The results indicated that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for their use in treating neurodegenerative conditions .
Comparative Data Table
The following table summarizes key pharmacological activities and synthesis methods related to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, thereby interfering with DNA biosynthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of DNA and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacological Activities
- Analgesic Activity: The benzylamino derivative demonstrated superior analgesic efficacy compared to paracetamol in rodent models, likely due to enhanced receptor binding from the benzyl group’s lipophilicity . In contrast, the methylthio analog (CAS: 34170-21-3) is primarily a research tool without reported analgesic data .
Biological Activity
2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.32 g/mol
- CAS Number : 338401-53-9
Antioxidant Activity
Research indicates that derivatives of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential in treating oxidative stress-related conditions .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against specific bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-melanogenic Properties
Recent studies have explored the anti-melanogenic effects of related compounds. For example, derivatives have been shown to inhibit tyrosinase activity in B16F10 melanoma cells more effectively than standard treatments like kojic acid. This inhibition is attributed to the compounds' ability to interfere with melanin synthesis pathways .
The biological activity of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its derivatives is primarily mediated through:
- Tyrosinase Inhibition : Compounds have been identified as competitive inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
- Antioxidant Mechanisms : The reduction of reactive oxygen species (ROS) through direct scavenging or modulation of antioxidant enzyme activities.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of a benzylamine-substituted precursor with a tetrahydroquinazolinone core. Key steps include:
- Cyclization : Reacting 2-aminobenzylamine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) in polar aprotic solvents like DMF or ethanol under reflux .
- Catalysts : Pd/C or morpholine in acetic acid for selective functionalization .
- Purification : Column chromatography (SiO₂, DCM/MeOH) or recrystallization to achieve >90% purity .
Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–180°C), and stoichiometry of reagents to minimize side products. Yields vary from 56% to 93%, depending on substituent steric effects .
Q. Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?
- NMR : - and -NMR confirm hydrogen environments and carbon frameworks. Key signals include aromatic protons (δ 7.02–7.62 ppm) and tetrahydroquinazolinone carbonyl (δ ~167 ppm) .
- IR : Stretching vibrations for NH (3379 cm) and C=O (1674 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., m/z 256 for CHNO) .
- Elemental analysis : Confirms C, H, N composition (e.g., C 69.09%, H 5.21%, N 11.61%) .
Q. What preliminary pharmacological screening assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Yield variability : Compare reaction parameters (e.g., reports 93% yield with Pd/C in DMF vs. 56% with SiO chromatography in DCM/MeOH ). Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs).
- Bioactivity discrepancies : Validate assay conditions (e.g., pH, temperature) and cell line specificity. For example, substituents like chlorophenyl groups enhance anticancer activity but reduce solubility, affecting IC reproducibility .
Q. What structure-activity relationship (SAR) strategies can improve target selectivity?
Q. Methodology :
- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance electrophilic interactions.
- Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR kinase) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioavailability. For example, PSA <70 Ų improves blood-brain barrier penetration .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS) to prioritize analogs with longer residence times .
- ADMET prediction : Use SwissADME to optimize metabolic stability (CYP450 inhibition profiles) and reduce hepatotoxicity .
Q. What in vivo models are suitable for validating neuroprotective or anti-inflammatory effects?
- Neuroprotection : Murine models of Parkinson’s (MPTP-induced) with dopamine neuron viability assays (TH cell counts) .
- Anti-inflammatory : LPS-induced septic shock models; measure TNF-α/IL-6 levels via ELISA .
- Dosing : Oral administration (10–50 mg/kg) with pharmacokinetic profiling (plasma half-life, C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
